molecular formula C19H22N2O3S B2933167 N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3-phenylpropanamide CAS No. 899731-62-5

N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3-phenylpropanamide

Cat. No. B2933167
CAS RN: 899731-62-5
M. Wt: 358.46
InChI Key: BIKCWNSOAUCMAV-UHFFFAOYSA-N
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Description

N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3-phenylpropanamide, also known as DTZP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. DTZP is a member of the thiazolidinedione family of compounds and has been shown to have various biochemical and physiological effects. In

Scientific Research Applications

Pharmaceutical Research

This compound is structurally related to thiazinanes, a class of compounds known for their presence in various drugs. Thiazinane derivatives have been studied for their potential anti-HIV activity, which could be a stepping stone for anti-AIDS treatment . The saturated six-membered ring containing nitrogen and sulfur atoms in thiazinanes is a key feature that contributes to their biological activity.

Antibiotic Development

Related thiazinane structures have been incorporated into antibiotics like cephradine, a member of the cephalosporin class of β-lactam antibiotics . Research into similar compounds could lead to the development of new antibiotics with improved efficacy against resistant bacterial strains.

Analgesic Agents

Compounds with a thiazinane framework have shown analgesic activity . The compound could be explored for its pain-relieving properties, potentially leading to new classes of analgesic drugs.

Anticoagulant Properties

Thiazinane derivatives have been utilized as anticoagulants . Investigating the anticoagulant potential of N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-3-phenylpropanamide could contribute to the creation of safer and more effective blood-thinning medications.

properties

IUPAC Name

N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S/c22-19(13-8-16-6-2-1-3-7-16)20-17-9-11-18(12-10-17)21-14-4-5-15-25(21,23)24/h1-3,6-7,9-12H,4-5,8,13-15H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIKCWNSOAUCMAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)NC(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3-phenylpropanamide

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